2,3-Dihydrothiophene 1,1-dioxide

説明

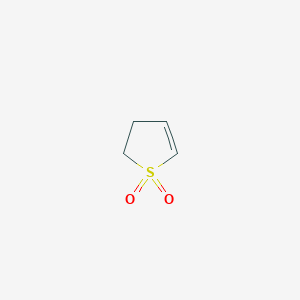

Structure

2D Structure

特性

IUPAC Name |

2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGJDTCGUUMUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152333 | |

| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-16-1 | |

| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1192-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Dihydrothiophene 1,1 Dioxide and Its Derivatives

Cheletropic Reactions and Related Syntheses

Cheletropic reactions, a subclass of pericyclic reactions, are pivotal in the synthesis of the sulfolene framework. These reactions involve the formation of two new bonds to a single atom.

The primary industrial synthesis of the sulfolene ring system involves the cheletropic reaction between 1,3-butadiene (B125203) and sulfur dioxide. wikipedia.org This reaction initially produces 2,5-dihydrothiophene (B159602) 1,1-dioxide (also known as 3-sulfolene). wikipedia.org The reaction is typically performed in an autoclave and can proceed at room temperature over several days, or more rapidly at elevated temperatures, requiring only 30 minutes at 130°C. wikipedia.org

The initially formed 3-sulfolene (B121364) is often not the desired isomer. However, in the presence of a base or cyanide, 3-sulfolene can isomerize to the thermodynamically more stable 2,3-dihydrothiophene (B74016) 1,1-dioxide (2-sulfolene). wikipedia.orghandwiki.org At 50°C, an equilibrium mixture containing 42% 3-sulfolene and 58% 2-sulfolene is established. wikipedia.orghandwiki.org Pure 2-sulfolene can be isolated from this mixture by heating it for several days at 100°C, which causes the thermal decomposition of the less stable 3-sulfolene. wikipedia.org

| Reaction Step | Reactants | Product | Conditions |

| Cycloaddition | 1,3-Butadiene, Sulfur Dioxide | 2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene) | Autoclave, Room Temp (days) or 130°C (30 min) |

| Isomerization | 2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene) | 2,3-Dihydrothiophene 1,1-dioxide (2-Sulfolene) | Base or cyanide, 50°C - 100°C |

A significant challenge in the synthesis of sulfolenes from dienes is the potential for polymerization of the diene starting material. To mitigate this, small quantities of polymerization inhibitors, such as hydroquinone (B1673460) or pyrogallol, are typically added to the reaction mixture. wikipedia.org

Furthermore, the monomeric sulfolenes themselves can undergo polymerization under certain conditions. H. Staudinger and his team discovered in 1935 that the reaction of butadiene and sulfur dioxide at room temperature could yield a polymeric byproduct in addition to 3-sulfolene. wikipedia.org The polymerization of 3-sulfolene can be initiated at temperatures above 100°C using radical initiators like azobis(isobutyronitrile) (AIBN). wikipedia.org In contrast, 2-sulfolene does not undergo homopolymerization but can form copolymers with various vinyl compounds, such as acrylonitrile (B1666552) and vinyl acetate (B1210297). wikipedia.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org The regioselectivity of this reaction, which dictates the orientation of the diene and dienophile, is governed by the electronic nature of the substituents on both components. masterorganicchemistry.comchemtube3d.com When unsymmetrical dienes react with unsymmetrical dienophiles, the formation of specific constitutional isomers is favored. masterorganicchemistry.com Generally, dienes with terminal substituents tend to yield "ortho" products, while dienes with substituents at the 2-position favor the "para" product. masterorganicchemistry.com

In the context of sulfolene chemistry, 3-sulfolene is widely used as a stable, solid precursor for the in situ generation of 1,3-butadiene. upenn.eduupenn.eduyoutube.com Upon heating, 3-sulfolene undergoes a retro-cheletropic reaction to release gaseous sulfur dioxide and 1,3-butadiene, which can then immediately participate in a Diels-Alder reaction with a present dienophile, such as maleic anhydride. upenn.eduupenn.edu This method is advantageous as it avoids the handling of gaseous and reactive 1,3-butadiene directly. upenn.eduyoutube.com

Derivatives of sulfolene can also participate in Diels-Alder reactions with controlled regioselectivity. For instance, a furan-fused 3-sulfolene has been shown to act as a bis-diene, reacting sequentially with various dienophiles. rsc.org The reaction pathway and the resulting skeletal structure are dependent on the specific dienophile and the reaction conditions, highlighting the tunability of these reactions. rsc.org

| Diene Source | Dienophile | Key Feature |

| 3-Sulfolene | Maleic Anhydride | In situ generation of 1,3-butadiene for immediate reaction. upenn.eduupenn.edu |

| Furan-fused 3-sulfolene | Various dienophiles | Sequential Diels-Alder reactions leading to different molecular skeletons based on conditions. rsc.org |

Functionalization and Derivatization Strategies

The modification of the this compound core is crucial for creating a diverse range of molecules with specific properties. Bromination is a key functionalization technique.

The introduction of bromine atoms onto the this compound scaffold provides a handle for further synthetic transformations.

While the heading suggests electrophilic aromatic substitution, it is important to note that this compound is not an aromatic system. Therefore, the reaction with bromine proceeds via an electrophilic addition mechanism to the double bond. The electron-rich carbon-carbon double bond is attacked by bromine, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then opened by a nucleophile.

A common method for the synthesis of bromo-derivatives involves the use of N-bromosuccinimide (NBS). For example, the reaction of 2,5-dihydrothiophene-1,1-dioxide with NBS in water results in the formation of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. stolaf.edu In this reaction, NBS acts as a source of an electrophilic bromine atom (Br+). stolaf.edu

The synthesis of 3-bromo-2,3-dihydrothiophene 1,1-dioxide can be achieved through the dehydrobromination of 3,4-dibromo-tetrahydrothiophene 1,1-dioxide using a base like sodium methoxide (B1231860). The bromine atom at the 3-position in this product is susceptible to nucleophilic substitution, making it a valuable intermediate for further derivatization.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2,5-Dihydrothiophene 1,1-dioxide | N-Bromosuccinimide (NBS), Water | trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | Electrophilic Addition |

| 3,4-Dibromo-tetrahydrothiophene 1,1-dioxide | Sodium Methoxide | 3-Bromo-2,3-dihydrothiophene 1,1-dioxide | Dehydrobromination |

Bromination of this compound

Radical Bromination with N-Bromosuccinimide (NBS)

A primary route to introduce functionality to the sulfolane (B150427) ring is through radical bromination, typically employing N-Bromosuccinimide (NBS). organic-chemistry.orgnih.gov This reagent is favored as it provides a low, constant concentration of molecular bromine (Br₂) during the reaction, which enhances selectivity for substitution over addition. alfa-chemistry.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation. researchgate.net

The mechanism proceeds via a radical chain reaction. youtube.com An initiator generates a bromine radical from the small amount of HBr present in NBS. alfa-chemistry.com This bromine radical then abstracts a hydrogen atom from the carbon skeleton of tetrahydrothiophene (B86538) 1,1-dioxide, preferentially at a secondary carbon, to form a more stable carbon-centered radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain. For the synthesis of this compound derivatives, this bromination typically occurs on the tetrahydrothiophene 1,1-dioxide precursor. While electrophilic bromination can occur under certain conditions, a radical pathway is often dominant when using NBS with an initiator.

Yield and Purity Optimization in Bromination

Achieving high yield and purity in the bromination of sulfolane precursors can be challenging. Several factors must be controlled to minimize side reactions and maximize the desired product formation. researchgate.net

Solvent Choice: The solvent plays a critical role. Carbon tetrachloride (CCl₄) is a classic solvent for NBS brominations due to its inertness, though its carcinogenicity has led to the use of alternatives like anhydrous chloroform (B151607) or acetonitrile. researchgate.net It is crucial to use solvents free from preservatives, such as alkenes, which can consume the NBS reagent. researchgate.net

Reaction Conditions: The reaction is often heated, for instance to 60°C, to facilitate radical initiation and propagation. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine completion and prevent the formation of degradation products. researchgate.net

Reagent Purity: Using recrystallized NBS can improve results, as aged NBS may contain significant amounts of bromine, altering the reaction's selectivity. researchgate.net

Control of Acidity: The reaction can generate acidic byproducts (HBr). In cases where the substrate or product is acid-sensitive, adding a solid, non-dissolving base like anhydrous sodium or potassium carbonate can help neutralize the acid without interfering with the radical mechanism. researchgate.net

Purification: Following the reaction, purification is typically achieved through recrystallization or column chromatography to separate the desired brominated product from unreacted starting material and byproducts like succinimide.

Dehydrobromination of Halogenated Tetrahydrothiophene 1,1-dioxide Precursors

The introduction of a double bond to form the this compound system is achieved through a dehydrobromination reaction of a halogenated precursor. For instance, 3-bromo-2,3-dihydrothiophene 1,1-dioxide can be synthesized from 3,4-dibromo-tetrahydrothiophene 1,1-dioxide. This elimination reaction is typically carried out using a base in an appropriate solvent. A common method involves treating the dibrominated precursor with sodium methoxide in acetone (B3395972) under reflux conditions. This process eliminates a molecule of hydrogen bromide (HBr), creating the desired alkene functionality within the five-membered ring.

Nucleophilic Additions to 3-Oxo-2,3-dihydrothiophene 1,1-dioxide Derivatives

The derivative 3-oxo-2,3-dihydrothiophene 1,1-dioxide is a versatile intermediate that reacts with various nucleophiles. rsc.orgrsc.orgpsu.edu These reactions are notable because they often proceed with the extrusion of sulfur dioxide, even at room temperature, leading to the formation of highly functionalized, open-chain products. rsc.orgpsu.edu The substrate can behave as an α,β-unsaturated ketone, undergoing Michael additions at the carbon in the 2-position. psu.edu

Reactions with Sulfur Nucleophiles (e.g., thiols)

When 3-oxo-2,3-dihydrothiophene 1,1-dioxide is treated with sulfur nucleophiles like thiols, it readily undergoes a reaction to form vinyl sulfides. rsc.orgpsu.edu For example, the reaction with benzenethiol (B1682325) in the presence of a catalytic amount of pyridine (B92270) in ethanol (B145695) or tetrahydrofuran (B95107) (THF) results in the formation of the corresponding vinyl sulfide (B99878) in high yield. rsc.org The reaction involves a Michael-type addition of the thiol to the C-2 position, followed by ring-opening and extrusion of sulfur dioxide. psu.edu

Table 1: Reaction with Sulfur Nucleophiles

| Nucleophile | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzenethiol | Absolute Ethanol | Reflux, 1 h | (E/Z)-4-(Phenylthio)but-3-en-2-one | 87% | rsc.org |

Reactions with Nitrogen Nucleophiles (e.g., amines)

Nitrogen nucleophiles, such as primary and secondary amines, also react efficiently with 3-oxo-2,3-dihydrothiophene 1,1-dioxide. rsc.orgpsu.edu These reactions lead to the formation of enaminones, which are compounds containing both an amine and a ketone conjugated via a double bond. psu.edu The reaction of 3-oxo-2,3-dihydrothiophene 1,1-dioxide with diethylamine (B46881) in THF at room temperature produces the corresponding enaminone in excellent yield. rsc.orgpsu.edu Similar to the reaction with thiols, this transformation involves nucleophilic addition followed by SO₂ extrusion. psu.edu

Table 2: Reaction with Nitrogen Nucleophiles

| Nucleophile | Solvent | Conditions | Product | Yield | Reference |

|---|

Formation of Vinyl Sulfides, Thioacetals, and Enaminones

As detailed in the preceding sections, the reactions of 3-oxo-2,3-dihydrothiophene 1,1-dioxide with nucleophiles are a powerful method for synthesizing vinyl sulfides and enaminones in high yields. rsc.orgrsc.org The reaction pathway is dominated by a Michael addition at the C-2 position, followed by the loss of sulfur dioxide. psu.edu

Furthermore, the versatility of this substrate allows for the formation of thioacetals. rsc.orgpsu.edu These compounds can be formed through the reaction with dithiols, leading to cyclic thioacetal structures. These transformations highlight the utility of 3-oxo-2,3-dihydrothiophene 1,1-dioxide as a building block for a variety of conjugated systems and functional groups. rsc.org

Intramolecular Cyclization Reactions for Ring Systems

The formation of the dihydrothiophene ring is often efficiently achieved through intramolecular cyclization, where a strategically functionalized acyclic precursor closes to form the desired heterocycle. Several modern strategies have been developed that leverage different types of bond-forming reactions.

Nickel catalysis has emerged as a powerful tool in organic synthesis, largely due to the metal's ability to mediate the activation and cleavage of otherwise inert bonds, including the carbon-sulfur (C-S) bond. rsc.orgnih.gov This capability is central to methodologies aiming for C-S to C-C bond replacement. In the context of synthesizing thiophene (B33073) derivatives, this strategy would involve a nickel catalyst inserting into a C-S bond of a precursor molecule, followed by an intramolecular rearrangement or coupling that forms a new C-C bond to complete the ring, ultimately replacing the initial C-S linkage.

While nickel-catalyzed cross-coupling reactions involving C-S activation are well-documented for creating new C-S or C-C bonds in intermolecular reactions rsc.orgnih.govacs.org, specific examples of intramolecular cyclizations to form dihydrothiophenes via a direct C-S to C-C replacement are not prominently featured in contemporary literature. However, the principle remains a topic of interest, as controlling the selectivity between C-C bond formation and C-C bond cleavage is a known challenge and opportunity in nickel catalysis. rsc.org The development of such a method would offer a novel disconnection approach to the dihydrothiophene core.

Iodocyclization reactions provide a mild and effective route to sulfur-containing heterocycles. This method involves the reaction of an alkyne or alkene with an electrophilic iodine species, which activates the unsaturated bond for intramolecular nucleophilic attack by a tethered sulfur atom. nih.gov Thioether or thioester groups can serve as the internal nucleophile in these transformations. nih.gov

A key strategy involves the iodine-induced cyclization of precursors like S-alkynyl thioacetates. The reaction proceeds through the formation of an iodonium (B1229267) ion intermediate from the alkyne, which is then attacked by the sulfur atom in a 5-endo-dig or 5-exo-dig manner. For example, 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate can be converted into a dihydrothiophene intermediate through treatment with molecular iodine (I₂). nih.gov This intermediate can then be oxidized to the corresponding thiophene. Similarly, 1-mercapto-3-yn-2-ols can undergo iodine-induced 5-endo-dig cyclization, followed by dehydration, to yield 3-iodothiophenes. nih.gov The sulfenyl iodide itself can be considered a transient intermediate in these processes, which are pivotal for building iodinated heterocycles that serve as versatile building blocks for further functionalization. nih.govchemrxiv.org

The intramolecular Wittig reaction is a powerful method for forming carbon-carbon double bonds and has been successfully applied to the synthesis of cyclic systems. When applied to precursors containing a thioester functionality, it provides a direct route to dihydrothiophene derivatives. rsc.org The general approach involves converting a molecule containing both a thioester and a phosphonium (B103445) ylide (or its precursor) into a cyclic enol thioether.

For instance, 4-carboxymethylazetidin-2-ones have been transformed into their corresponding phenylthioesters. These thioesters, when subjected to conditions that generate an intramolecular phosphorus ylide, undergo cyclization to form the 7-oxo-3-phenylthio-l-azabicyclo[3.2.0]hept-2-ene ring system. wikipedia.org This reaction demonstrates the chemoselective nature of the intramolecular Wittig reaction, where the ylide reacts preferentially with the thioester over other carbonyl groups that may be present. This methodology has been recognized as a general route for preparing benzothiophenes and other related heterocycles under mild conditions. organic-chemistry.org

A notable and specific method for synthesizing 2,3-dihydrothiophenes involves the base-induced cyclization of 2-halobenzyl 1-alkynyl sulfides. This reaction proceeds through a 5-endo-dig cyclization pathway, where the presence of an ortho-halogen on the benzyl (B1604629) group is crucial for the reaction to proceed efficiently. rsc.org

When 2-halobenzyl 1-alkynyl sulfides are treated with a strong base such as potassium tert-butoxide (KOtBu), they undergo an unprecedented cyclization to form 2-(2-haloaryl)-2,3-dihydrothiophenes. rsc.org The ortho-halogen substituent is believed to play a rate-enhancing role in this transformation. The resulting halo-substituted dihydrothiophene product is synthetically valuable, as the halogen atom provides a handle for further chemical modifications, such as cross-coupling reactions. rsc.org

Table 1: Base-Induced Cyclization of 2-Halobenzyl 1-Propynyl Sulfides rsc.org

The construction of heterocyclic rings can be achieved using a variety of reactive intermediates. Among these, imidoyl chlorides and sulfones represent two classes of compounds with distinct reactivity profiles that can be harnessed for cyclization reactions.

Imidoyl chlorides, which can be generated in situ from secondary amides, are versatile electrophiles used in the synthesis of nitrogen-containing heterocycles. nih.gov While their application in domino reactions to form bis-heterocycles has been documented nih.gov, their specific use for the direct synthesis of thiophene or dihydrothiophene rings is less common.

On the other hand, sulfones are key substrates in the Ramberg-Bäcklund reaction, a classic transformation that converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide (SO₂). wikipedia.orgsynarchive.com The reaction proceeds via deprotonation at the α-carbon, followed by intramolecular displacement of the halide to form a transient three-membered thiirane (B1199164) dioxide intermediate, which then decomposes to the alkene. organic-chemistry.org While this reaction typically removes the sulfur atom from the molecule, the underlying principles of sulfone reactivity are relevant. Conceptually, transformations of cyclic sulfones, such as those derived from dibenzyl sulfone precursors, could be envisioned to form the double bond present in this compound, although this is not a standard application of the Ramberg-Bäcklund reaction itself.

Oxidation of Thiophene Derivatives to Dioxides

The final step in synthesizing this compound from its corresponding sulfide precursor is the oxidation of the sulfur atom. This transformation is critical and can be achieved using a variety of oxidizing agents. The reactivity of the thiophene ring towards oxidation is influenced by the substituents present. ambeed.com

A highly effective and widely used method is oxidation with hydrogen peroxide (H₂O₂), often in the presence of a catalyst. Methyltrioxorhenium(VII) (MTO) is a particularly efficient catalyst for this purpose, activating the H₂O₂ to form potent rhenium peroxide species. nih.gov This system allows for the complete oxidation of thiophenes and their derivatives to the corresponding sulfones (dioxides), typically proceeding through a sulfoxide (B87167) intermediate. nih.govua.es The reaction conditions are generally mild, and the process is effective for a range of substituted thiophenes, including sterically hindered ones. ua.es Other reagents capable of effecting this oxidation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and dimethyldioxirane (B1199080) (DMD). ambeed.com The choice of oxidant can be crucial, especially for thiophenes bearing electron-withdrawing groups, which are more resistant to oxidation. ambeed.com

Table 2: Homogeneous Oxidation of Thiophene Derivatives to Sulfones using MTO/H₂O₂ ua.es

Mechanistic Investigations of 2,3 Dihydrothiophene 1,1 Dioxide Reactions

Sulfur Dioxide Extrusion Mechanisms

The thermal or photochemical elimination of sulfur dioxide from cyclic sulfones is a well-known process for generating conjugated dienes. This reaction, often referred to as a cheletropic elimination, can proceed through different mechanistic pathways.

The most widely accepted mechanism for the extrusion of sulfur dioxide from compounds like 2,3-dihydrothiophene (B74016) 1,1-dioxide is a concerted pericyclic reaction. In this pathway, the two carbon-sulfur bonds break simultaneously, releasing a molecule of SO₂ and forming a 1,3-diene. The stereochemical outcome of these reactions is dictated by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. researchgate.net

For the isomeric compound 3-sulfolene (B121364) (2,5-dihydrothiophene 1,1-dioxide), thermal decomposition results in a disrotatory ring opening, while photochemical decomposition proceeds via a conrotatory pathway. researchgate.net This distinction arises from the symmetry of the highest occupied molecular orbital (HOMO) in the ground state and the lowest unoccupied molecular orbital (LUMO) in the excited state. Although detailed stereochemical studies for the 2,3-isomer are less common, the same fundamental principles of a concerted cheletropic mechanism are expected to apply.

While the concerted pathway is dominant for thermal and photochemical SO₂ extrusion, alternative two-step mechanisms can be envisaged under different conditions, such as in the presence of strong nucleophiles or bases. A hypothetical two-step pathway could involve the initial cleavage of one carbon-sulfur bond to form a zwitterionic or radical intermediate. Specifically, a mechanism involving a sulfinate anion could be proposed, where an initial ring-opening event generates a sulfinate group at one end of the carbon chain and a carbocation or carbanion at the other, depending on the reaction conditions. This intermediate would then subsequently eliminate the sulfinate to form the diene. However, for the standard thermal or photochemical extrusion of sulfur dioxide from 2,3-dihydrothiophene 1,1-dioxide, the concerted cheletropic mechanism is the primary pathway discussed in the literature.

Several factors critically influence the rate and stereochemical course of the sulfur dioxide extrusion reaction. The primary determinants are the reaction conditions—specifically, the use of heat versus light.

Temperature (Thermal Conditions): In thermal reactions, the molecule follows the ground-state reaction pathway. For cyclic sulfones, this strongly favors a disrotatory ring opening to yield a specific stereoisomer of the resulting diene. researchgate.net The rate of thermal extrusion is dependent on the activation energy of the concerted process, which can be influenced by substituents on the thiophene (B33073) ring.

Light (Photochemical Conditions): Upon absorption of a photon, the molecule is promoted to an electronic excited state, which follows a different reaction coordinate. This photochemical pathway typically results in a conrotatory ring opening, leading to a different diene stereoisomer than the thermal reaction. researchgate.net

The choice between thermal and photochemical methods provides a powerful tool for controlling the stereochemistry of the diene product, a key consideration in stereoselective synthesis.

Table 1: Influence of Conditions on SO₂ Extrusion Pathway

| Condition | Governing Principle | Typical Ring-Opening Mode | Outcome |

|---|---|---|---|

| Thermal (Heat) | Woodward-Hoffmann Rules (Ground State) | Disrotatory | High stereoselectivity for one isomer. researchgate.net |

Electrophilic and Nucleophilic Reaction Pathways

The carbon-carbon double bond in this compound is susceptible to addition reactions. The powerful electron-withdrawing nature of the sulfone group deactivates the double bond towards electrophilic attack compared to a simple alkene, but such reactions remain a key aspect of its chemistry.

The addition of bromine (Br₂) across the double bond of this compound is expected to proceed via a standard electrophilic addition mechanism. The reaction is initiated by the polarization of the Br-Br bond as it approaches the π-system of the alkene. This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both C2 and C3, and a bromide anion (Br⁻).

This bridged intermediate is then attacked by the bromide ion in an anti-addition fashion, leading to the formation of a trans-dibromide product. The electron-withdrawing sulfone group reduces the nucleophilicity of the double bond, potentially requiring harsher conditions for bromination compared to unactivated alkenes.

When this compound is treated with N-Bromosuccinimide (NBS), particularly in the presence of a radical initiator (like AIBN or UV light), the reaction is likely to proceed via a free-radical pathway. This mechanism typically leads to allylic bromination rather than addition across the double bond. The molecule has allylic protons at the C4 position, which are susceptible to abstraction by a bromine radical.

The radical chain mechanism involves three key stages:

Initiation: A radical initiator generates a small number of bromine radicals.

Propagation: A bromine radical abstracts an allylic hydrogen from C4, forming HBr and a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (present in low equilibrium concentration from the reaction of NBS with HBr) to form the allylic bromide and a new bromine radical, which continues the chain.

Termination: Two radicals combine to end the chain reaction.

Table 2: Proposed Steps in the Radical Bromination with NBS

| Stage | Description | Example Reaction |

|---|---|---|

| Initiation | Formation of initial bromine radicals. | Initiator → 2 R•R• + NBS → R-Br + Succinimidyl radical |

| Propagation Step 1 | Abstraction of an allylic hydrogen by a bromine radical. | C₄H₂ + Br• → C₄H• (Allylic Radical) + HBr |

| Propagation Step 2 | Reaction of the allylic radical with Br₂ to form the product. | C₄H• + Br₂ → Allylic Bromide + Br• |

Michael Addition to α,β-Unsaturated Ketone Moiety

As an α,β-unsaturated cyclic sulfone, this compound functions as a competent Michael acceptor. utexas.edu The electron-withdrawing sulfone group activates the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to conjugate addition by a variety of nucleophiles, known as Michael donors. utexas.edumasterorganicchemistry.com The general mechanism for this reaction involves the addition of a nucleophile to the β-carbon of the unsaturated system. libretexts.org

The process is initiated by the attack of a Michael donor, which can range from soft carbon nucleophiles like enolates to heteroatom nucleophiles such as amines and thiolates, on the β-carbon of the this compound ring. masterorganicchemistry.comnih.gov This conjugate addition step results in the formation of a resonance-stabilized carbanionic intermediate, analogous to an enolate. masterorganicchemistry.comwikipedia.org Subsequent protonation of this intermediate, typically by a protic solvent or during aqueous workup, yields the final saturated thiolan-1,1-dioxide adduct. wikipedia.org

| Michael Donor (Nucleophile) | Michael Acceptor | Resulting Adduct Structure (General) |

| Enolate (from β-dicarbonyl compound) | This compound | 3-(Dialkanoyl-methyl)thiolan-1,1-dioxide |

| Amine (R₂NH) | This compound | 3-(Dialkylamino)thiolan-1,1-dioxide |

| Thiolate (RS⁻) | This compound | 3-(Alkylthio)thiolan-1,1-dioxide |

| Organocuprate (R₂CuLi) | This compound | 3-Alkylthiolan-1,1-dioxide |

Cycloaddition Reactions (e.g., [3+2] and [2+2] photoadditions)

This compound participates in several types of cycloaddition reactions, serving as a 2π-electron component. Its reactivity in these pericyclic reactions is a key feature of its chemistry, providing access to complex cyclic and bicyclic systems. utexas.edu

[3+2] Cycloaddition Reactions: The double bond in this compound can act as a dipolarophile in [3+2] cycloadditions with various 1,3-dipoles. utexas.eduwikipedia.org This type of reaction is a highly efficient method for constructing five-membered heterocyclic rings. wikipedia.org For instance, reactions with 1,3-dipoles like nitrile oxides or azomethine ylides lead to the formation of novel five-membered heterocyclic systems fused to the thiolan-1,1-dioxide ring. uchicago.edusci-rad.com

A notable example is a copper-catalyzed formal [3+2] cycloaddition which has been established to produce dihydrofurans. researchgate.net In this process, the this compound acts as the two-atom component that reacts with a three-atom partner. researchgate.net These reactions are valuable for their ability to build molecular complexity in a single, often stereoselective, step. nuph.edu.ua

[2+2] Photoaddition Reactions: Thermally, [2+2] cycloadditions are often forbidden by orbital symmetry rules, but they can be achieved photochemically. libretexts.org Under photoirradiation, this compound (also known as 2-sulfolene) undergoes sensitized photodimerization. lookchem.com This reaction is dependent on the position and substitution of the double bond within the unsaturated cyclic sulfone. lookchem.com

The photodimerization of 2-sulfolene results in the formation of three distinct products. lookchem.com Crystal structural analyses have identified these products as two tricyclic cycloadducts with an anti (transoid) configuration at the central cyclobutane (B1203170) ring, and one unsaturated open-chain dimer. lookchem.com The formation of these photodimers highlights the ability of the compound to undergo [2+2] cycloaddition, a reaction that is not observed under thermal conditions for this specific substrate. lookchem.com

| Reaction Type | Reactant(s) | Conditions | Key Product(s) |

| [3+2] Cycloaddition | This compound + 1,3-Dipole | Thermal or Catalytic | Five-membered heterocycle fused to the sulfone ring |

| [2+2] Photoaddition | This compound | Photoirradiation, Sensitizer | Tricyclic anti-dimers, Unsaturated open-chain dimer |

Comparative Reactivity Studies of Halogenated Analogs

Influence of Halogen Atom on Electrophilicity

The introduction of a halogen atom onto the carbon framework of this compound significantly modifies its electronic properties and chemical reactivity. Halogens, being electronegative, exert a strong electron-withdrawing inductive effect. When a halogen is substituted at the C4 position, as in 4-bromo-2-sulfolene, the electrophilicity of the α,β-unsaturated sulfone system is enhanced. lookchem.com

This increased electrophilicity makes the β-carbon (C3) even more susceptible to nucleophilic attack in Michael addition reactions. acs.org Consequently, halogenated analogs can react with a broader range of weaker nucleophiles or may exhibit faster reaction rates compared to the non-halogenated parent compound. Similarly, in cycloaddition reactions where the sulfolene acts as the dienophile or dipolarophile, the electron-withdrawing halogen lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating reactions with electron-rich dienes or dipoles in what is known as an inverse-electron-demand scenario. utexas.edu

Effect of Halogenation on SO₂ Extrusion Tendency

A characteristic reaction of dihydrothiophene 1,1-dioxides is the thermal cheletropic extrusion of sulfur dioxide (SO₂) to yield a conjugated diene. libretexts.orgnist.gov For this compound, this retro-Diels-Alder reaction produces 1,3-butadiene (B125203). nist.gov The rate and facility of this fragmentation are sensitive to the substitution pattern on the ring. rsc.org

The effect of halogenation on the tendency for SO₂ extrusion is complex. Electron-withdrawing substituents can influence the stability of the transition state of this concerted pericyclic reaction. rsc.org Studies on substituted 2,5-dihydrothiophene (B159602) 1,1-dioxides have shown that electron-donating groups generally accelerate the decomposition, while the impact of electron-withdrawing groups can be less straightforward. rsc.org A halogen substituent, through its inductive electron-withdrawing effect, could potentially destabilize the developing diene system in the transition state, thereby increasing the activation energy and retarding the rate of SO₂ extrusion compared to the unsubstituted analog under similar conditions. However, steric factors can also play a significant role, with bulky substituents sometimes accelerating the reaction due to the release of steric strain in the product. rsc.org

Computational Chemistry and Spectroscopic Analysis of 2,3 Dihydrothiophene 1,1 Dioxide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the chemical characteristics of 2,3-dihydrothiophene (B74016) 1,1-dioxide. nih.gov By employing methods like B3LYP with various basis sets, researchers have been able to perform detailed analyses of the molecule's structure and electronic nature. researchgate.netdocumentsdelivered.com

Geometry Optimization and Conformational Analysis

Theoretical calculations have been instrumental in determining the optimized geometry of 2,3-dihydrothiophene 1,1-dioxide. Studies utilizing the B3LYP method with 6-311++G** and cc-pVTZ basis sets have successfully optimized the molecular geometry. researchgate.net The calculated geometrical parameters show good agreement with experimental values, validating the computational approach. researchgate.net

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable technique for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.netchemrxiv.org For this compound, MESP analysis helps in identifying the electron-rich and electron-deficient regions, which correspond to nucleophilic and electrophilic centers, respectively. researchgate.net The MESP is mapped onto the electron density isosurface to visualize the sites of chemical reactivity. researchgate.netdocumentsdelivered.com The most negative electrostatic potential is typically located around the electronegative oxygen atoms of the sulfone group, indicating these as likely sites for electrophilic attack. nih.gov Conversely, regions of positive potential highlight areas susceptible to nucleophilic attack. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com For this compound, the HOMO and LUMO are distributed over the entire π-conjugated system. derpharmachemica.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller energy gap suggests higher reactivity and lower stability. semanticscholar.org For this compound, the HOMO and LUMO energies have been calculated, and their energy gap has been determined to understand its electronic properties. researchgate.net These calculations provide insight into the molecule's polarizability and its behavior in chemical reactions. semanticscholar.org

Thermodynamic Parameter Calculations

Theoretical calculations have been employed to determine the thermodynamic parameters of this compound. Using the B3LYP method with different basis sets (6-311++G, 6-31G , and cc-pVTZ), thermodynamic properties such as enthalpy and entropy have been calculated. researchgate.net The National Institute of Standards and Technology (NIST) provides reaction thermochemistry data, including the standard enthalpy of reaction for the formation of this compound from 1,3-butadiene (B125203) and sulfur dioxide. nist.gov

Table 1: Calculated Thermodynamic Parameters for this compound

| Parameter | Value | Units | Method |

|---|

Data sourced from NIST Chemistry WebBook. nist.gov

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for the experimental characterization of this compound. Fourier-transform infrared (FTIR) and FT-Raman spectroscopy have been used to study the vibrational modes of the molecule. researchgate.net The experimental spectra are often compared with theoretical spectra obtained from DFT calculations to achieve complete and reliable vibrational assignments. researchgate.net Additionally, mass spectrometry, specifically electron ionization (EI-MS), is used to validate the molecular weight and fragmentation patterns of the compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Butadiene |

| Sulfur dioxide |

| Thiophene (B33073) |

| 2,5-dihydrothiophene (B159602) |

FTIR and FT-Raman Spectral Techniques for Vibrational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for probing the molecular structure of compounds like this compound. youtube.com These methods measure the vibrational frequencies of a molecule's chemical bonds, which are unique and act as a molecular fingerprint. The analysis of these spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational wavenumbers and help in the assignment of experimental bands to specific molecular motions. researchgate.netresearchgate.net

For cyclic sulfones, key vibrational modes include the symmetric and asymmetric stretching of the S=O group, C-H stretching and bending, C=C stretching, and various ring deformation modes. researchgate.net The S=O stretching vibrations are particularly characteristic and appear as strong bands in the infrared spectrum. In related sulfone compounds, these bands are typically observed in the region of 1100-1350 cm⁻¹. researchgate.net

While a complete experimental vibrational analysis specifically for this compound is not extensively detailed in the cited literature, data from its isomer, 3-sulfolene (B121364) (2,5-dihydrothiophene 1,1-dioxide), provides valuable insight. Structural stability and vibrational wavenumbers for 3-sulfolene have been investigated using DFT and ab initio calculations, which show fair agreement with experimental IR and Raman spectra. researchgate.net For instance, the characteristic S=O stretching region and ring deformation peaks are well-defined. researchgate.net These computational approaches calculate the potential energy distribution (PED), which allows for the assignment of calculated vibrational modes to experimental spectral bands. researchgate.net

Table 1: Representative Vibrational Modes for Cyclic Sulfones

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretching (aromatic/vinylic) | 3100-3000 | FTIR, FT-Raman |

| C-H Stretching (aliphatic) | 3000-2850 | FTIR, FT-Raman |

| S=O Asymmetric Stretching | ~1350-1300 | FTIR |

| S=O Symmetric Stretching | ~1150-1120 | FTIR |

| C=C Stretching | ~1650-1600 | FT-Raman |

| Ring Deformation | 900-600 | FTIR, FT-Raman |

Note: This table presents typical ranges for cyclic sulfones and related compounds. Specific values for this compound may vary.

NMR Spectroscopy (¹H, ¹³C, ¹⁷O) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and other nuclei spectra, the connectivity and chemical environment of each atom can be elucidated.

¹H NMR: The proton NMR spectrum of this compound provides information about the different types of protons in the molecule. The vinylic protons (attached to the C=C double bond) are expected to resonate at a higher chemical shift (downfield) compared to the aliphatic protons on the saturated carbon atoms adjacent to the sulfone group.

¹³C NMR: The carbon-13 NMR spectrum distinguishes between the different carbon environments. The two sp²-hybridized carbons of the double bond will have distinct signals from the two sp³-hybridized carbons of the saturated part of the ring. The carbon atoms closer to the electron-withdrawing sulfone group will be shifted further downfield.

¹⁷O NMR: Oxygen-17 NMR, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, is highly sensitive to the electronic environment of the oxygen atom. blogspot.commdpi.com It has been used to distinguish between sulfolenes and their sultine isomers. nih.gov The chemical shifts of the sulfone oxygens in 2,5-dihydrothiophene-1,1-dioxide derivatives have been measured and compared with values calculated using quantum chemical methods, showing a good correlation. nih.gov This makes ¹⁷O NMR a valuable tool for confirming the presence and electronic state of the sulfone group. nih.gov

Table 2: Predicted and Experimental NMR Chemical Shifts (δ) for Dihydrothiophene 1,1-dioxides

| Nucleus | Atom Position | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|---|

| ¹H NMR | Vinylic C-H | ~6.0-7.0 | Data not specified |

| Aliphatic C-H₂ | ~3.0-4.0 | Data not specified | |

| ¹³C NMR | Vinylic C=C | ~120-140 | Data not specified |

| Aliphatic C-S | ~50-60 | Data not specified | |

| ¹⁷O NMR | Sulfone O=S | Not specified | ~160-180 (for derivatives) nih.gov |

Note: Specific experimental data for the parent this compound is limited in readily available literature. Ranges are based on general principles and data for related structures like 3-sulfolene and its derivatives. nih.govnih.gov

X-ray Diffraction Studies for Solid-State Structure and Conformation

Recent studies have successfully determined the crystal structure of this compound. researchgate.net The analysis reveals that, unlike some of its saturated or halogenated derivatives which adopt twisted conformations, the five-membered ring of this compound is perfectly planar. researchgate.net This planarity is consistent with the presence of the sp²-hybridized carbon atoms of the double bond within the ring. The study also provides detailed information on the crystal packing and intermolecular interactions, such as C–H···O hydrogen bonding patterns. researchgate.net

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.3903(13) |

| b (Å) | 7.2783(16) |

| c (Å) | 11.075(2) |

| Ring Conformation | Planar |

Data sourced from Aitken, R. A., et al. (2023). researchgate.net

This crystallographic data is crucial for understanding the intrinsic structural properties of the molecule and serves as a benchmark for the validation of computational models. researchgate.net

Research on Bioactive Derivatives and Medicinal Chemistry Significance

Exploration as Bioactive Scaffolds

The 2,3-dihydrothiophene (B74016) 1,1-dioxide framework is a versatile scaffold in the synthesis of more complex, biologically active molecules. Its chemical reactivity allows for the introduction of diverse substituents, leading to the generation of libraries of compounds for biological screening. For instance, the 3-amino derivative, 3-amino-2,3-dihydrothiophene 1,1-dioxide, is a key building block in organic synthesis for creating complex molecules and organic ligands through reactions like nucleophilic substitution. These synthesized derivatives have shown potential for interesting biological activities.

The general class of thiophenes, to which 2,3-dihydrothiophene 1,1-dioxide belongs, is recognized for its utility as an intermediate in the synthesis of a wide range of therapeutic agents. tsijournals.com The development of tetrasubstituted dihydrothiophenes highlights the structural diversity that can be achieved from this basic scaffold, with potential applications in both medicinal chemistry and materials science. mdpi.com

Potential in Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. Research has shown that aminothiophene analogs can exhibit inhibitory activity. nih.gov For example, 3-amino-2,3-dihydrothiophene 1,1-dioxide has demonstrated inhibitory effects on the enzyme papain, suggesting its potential as a pharmacological agent.

Furthermore, extensive research into related thiophene (B33073) structures has revealed significant enzyme-inhibiting properties. A study on novel thieno[2,3-b]thiophene (B1266192) derivatives identified potent inhibitors of β-glucuronidase and xanthine (B1682287) oxidase. nih.gov Specifically, one compound from this series was a significantly more active β-glucuronidase inhibitor than the standard, d-saccharic acid 1,4-lactone. nih.gov Another area of active investigation is the inhibition of the STAT3 signaling pathway, which is a target in cancer therapy. Novel 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been designed and shown to be potent inhibitors of this pathway. nih.gov

Investigation in Protein-Ligand Interactions

The interactions between derivatives of this compound and biological macromolecules like proteins are crucial for their mechanism of action. The sulfone group and any additional functional groups can participate in various non-covalent interactions. For example, the amino group in 3-amino-2,3-dihydrothiophene 1,1-dioxide can form hydrogen bonds with biological molecules, while the sulfone group can engage in redox reactions. These interactions are key to modulating the activity of enzymes and receptors.

Broader studies on organosulfur compounds have detailed the nature of sulfur bonding interactions with proteins. nih.gov These interactions, including those with main-chain and side-chain Lewis bases, are influenced by both steric and enthalpic factors. nih.govresearchgate.net In the context of drug design, understanding how the sulfur atom and its surrounding groups interact with a protein's binding pocket is fundamental. nih.govresearchgate.net For instance, in a model system using the FK506-binding protein 12 (FKBP12), the interactions of a bicyclic sulfonamide ligand were studied in detail, revealing key hydrogen bonds and hydrophobic interactions within the binding pocket. nih.govchemrxiv.org While not directly involving this compound, this research provides valuable insights into how sulfone-containing moieties can be optimized for potent protein binding.

Applications in Pharmaceutical Development

The this compound scaffold is a recurring motif in the development of new pharmaceutical agents due to the wide range of biological activities exhibited by its derivatives.

"Antiphlogistic" is an older term for anti-inflammatory. Numerous thiophene-based compounds have been developed as anti-inflammatory agents. mdpi.com Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid contain a thiophene ring and function by inhibiting cyclooxygenase (COX) enzymes. mdpi.com

Research into novel thiophene derivatives continues to yield compounds with anti-inflammatory potential. jpsbr.org For example, a series of 2-aminothiophene analogs were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant potential. nih.gov Similarly, a series of 5-substituted-2,3-diarylthiophenes were found to be active in a rat model of adjuvant arthritis. nih.gov

Table 1: Examples of Thiophene Derivatives with Anti-inflammatory Activity

| Compound Class | Biological Activity | Research Focus |

| 2-Aminothiophene analogs | Anti-inflammatory potential | Synthesis and characterization of novel analogs. nih.gov |

| 5-Substituted-2,3-diarylthiophenes | Active in rat adjuvant arthritis model | Synthesis and pharmacological properties. nih.gov |

| 2-[(substituted benzylidene)imino]-3-(N-methylcarboxamido)-4,5-trimethylene thiophenes | Promising anti-inflammatory activity | Synthesis from cyclic ketones and evaluation of biological activity. tsijournals.com |

The current scientific literature available through the conducted searches does not indicate significant research into this compound or its direct derivatives for antiulcer or psychotropic activities. Research on antiulcer agents has explored other heterocyclic systems, such as dihydrobenzofuranone derivatives. nih.gov

The development of anticancer agents based on thiophene scaffolds is an active area of research. While studies specifically on this compound are not prominent, its derivatives and related structures have shown promise. For instance, 3-amino-2,3-dihydrothiophene 1,1-dioxide has been noted for its potential anticancer properties in vitro.

Derivatives of benzo[b]thiophene 1,1-dioxide have been designed as inhibitors of the STAT3 signaling pathway, a key target in cancer therapy. nih.gov The most potent of these compounds was shown to decrease the phosphorylation of STAT3 and trigger the generation of reactive oxygen species, leading to apoptosis in cancer cells. nih.gov Other research has focused on the synthesis of novel heterocycles incorporating a thiophene moiety, which have displayed potent anticancer activity against human cancer cell lines. capes.gov.br

Table 2: Anticancer Research on Thiophene-Related Compounds

| Compound Series | Target/Mechanism | Key Findings |

| 2-Carbonylbenzo[b]thiophene 1,1-dioxide derivatives | STAT3 signaling pathway | Inhibition of STAT3 phosphorylation, induction of apoptosis. nih.gov |

| 5-(3-indolyl)-1,3,4-thiadiazoles (derived from indole-3-carboxylic acid) | Cytotoxicity against human cancer cell lines | Synthesis and analysis of cytotoxicity; some derivatives showed high activity. capes.gov.br |

Role in Drug Discovery Programs

The this compound core and its analogues are significant in drug discovery as privileged scaffolds for developing novel therapeutic agents. The thiophene ring, in general, is a prominent feature in many FDA-approved drugs, and its derivatives, including the dihydro- and dioxide forms, continue to attract substantial interest from researchers. nih.govnih.gov The structural rigidity and specific electronic properties of the sulfone group in this compound allow it to serve as a key building block in the synthesis of more complex molecules with tailored biological functions.

Drug discovery programs utilize derivatives of this compound as precursors for creating libraries of novel chemical entities. nih.gov For instance, 3-Amino-2,3-dihydrothiophene 1,1-dioxide is a key intermediate used to synthesize derivatives with potential biological activities. Its amino group can be readily modified to interact with various biological targets, such as enzymes, through mechanisms like hydrogen bonding. This adaptability makes the scaffold a target for developing inhibitors for specific enzymes implicated in disease processes. Research has shown that derivatives can be designed to target enzymes like papain, demonstrating their potential as pharmacological agents. Furthermore, the core structure is integral to the design of conformationally-restricted analogues of bioactive molecules, such as GABA, to develop potent enzyme inactivators for neurological conditions. researchgate.net

Analogues with Therapeutic Potential

A number of analogues based on the thiophene 1,1-dioxide and related structures have demonstrated significant therapeutic potential in preclinical studies, targeting a variety of diseases from cancer to inflammatory conditions.

Anticancer Agents: A notable class of derivatives, 2-carbonylbenzo[b]thiophene 1,1-dioxides (CBTs), has been designed as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in cancer therapy. nih.gov Certain compounds in this series, such as compound 6o , effectively inhibited the STAT3 pathway by reducing the phosphorylation of a critical tyrosine residue (Tyr705). nih.gov This inhibition led to antiproliferative effects and induced apoptosis in cancer cells, highlighting the potential of this scaffold in oncology. nih.gov

Anti-inflammatory Compounds: Thiophene derivatives have shown promise as anti-inflammatory agents. mdpi.com For example, certain thiophenic compounds substituted with methyl and chlorine groups have exhibited anti-inflammatory activity comparable to the established drug sodium diclofenac (B195802) in animal models of paw edema. mdpi.com These compounds are believed to exert their effects by modulating the expression of inflammatory cytokines, which are key mediators in the inflammatory response. mdpi.com

GABA Aminotransferase (GABA-AT) Inactivators: In the field of neuroscience, tetrahydrothiophene-based analogues have been designed to target γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the neurotransmitter GABA. researchgate.net Low levels of GABA are associated with several neurological disorders. One designed compound from a series of tetrahydrothiophene-based GABA analogues proved to be a more efficient inactivator of GABA-AT than vigabatrin, a clinically approved drug, demonstrating the therapeutic potential of this structural class for treating conditions like epilepsy and Parkinson's disease. researchgate.net

Q & A

Q. What are the optimized synthetic routes for preparing 2,3-dihydrothiophene 1,1-dioxide, and how do they differ from earlier methods?

The synthesis of this compound (II) typically involves base-mediated isomerization of its 2,5-dihydro isomer (I), which is formed via the reaction of sulfur dioxide with 1,3-butadiene. Improved protocols include using sodium iodide in acetone or mercuric chloride in ethanol to prepare halogenated derivatives (e.g., 3-bromo or 3-chloro variants) with higher yields . A two-step procedure using DBU (1,8-diazabicycloundec-7-ene) in chloroform at low temperatures (−40°C) enables efficient dehydrohalogenation of intermediates like trans-3-chloro-4-phenylthio derivatives, achieving 88% yield .

Q. How can structural elucidation distinguish this compound from its 2,5-dihydro isomer?

Key differences lie in conjugation and substituent positioning. The 2,3-isomer (II) has a double bond conjugated with the sulfone group, reducing α-methylene groups to one, while the 2,5-isomer (I) retains two α-methylene groups. Infrared (IR) spectroscopy and NMR are critical: for example, the 3-bromo-2,3-dihydro derivative (XIII) shows distinct chemical shifts at δ 5.75 (m, 1H) for the double bond proton, while bromine addition to I in aprotic media yields dibrominated products (V) with diagnostic splitting patterns .

Q. What are the key reactivity differences between 2,3- and 2,5-dihydrothiophene 1,1-dioxides?

The conjugation of the double bond with the sulfone group in II enhances its electrophilicity, making it more reactive toward nucleophilic additions. For example, bromine adds to I in aprotic solvents to form 3,4-dibromo-tetrahydro derivatives (V), whereas II requires aqueous conditions to yield 2,3-dibromo products (VII). Dehydrohalogenation of V and VII also diverges: V produces 3-bromo-II (XIII), while VII forms 5-bromo-II (XVIIc) .

Q. What experimental methods are used to characterize halogenated derivatives of this compound?

Halogenated derivatives (e.g., 3-bromo, 3-chloro) are synthesized via nucleophilic substitution or radical pathways. For instance, 3-iodo-II (XIX) is prepared by treating 3-bromo-II (XIII) with NaI in acetone, confirmed by NMR (δ 3.6–3.75 ppm for methylene protons) and mass spectrometry (M+ = 226.015 for phenylthio derivatives). IR spectra reveal sulfone S=O stretches near 1150–1300 cm⁻¹ .

Q. How does the sulfone group’s conjugation influence the compound’s stability and reactivity?

Conjugation with the double bond in II stabilizes the sulfone group, reducing its electron-withdrawing effect and altering reactivity. This stabilization is evident in Grignard reactions: II resists alkylation/acylation, whereas I reacts with ethylmagnesium bromide to form sulfinic anhydrides via radical intermediates. Computational studies suggest resonance structures where the sulfone’s electron-deficient nature directs regioselectivity in additions .

Advanced Research Questions

Q. What mechanistic insights explain the outcomes of Grignard reactions with this compound?

Grignard reagents (e.g., ethylMgBr) react with I via single-electron transfer (SET) mechanisms, generating sulfinic anhydrides instead of expected alkylation products. This is attributed to the α-hydrogens’ acidity (pKa ~25–30) and the sulfone’s electron-withdrawing effect, which promote radical intermediates. In contrast, II’s conjugated system suppresses such pathways, leading to no observable condensation products .

Q. How can Rh-catalyzed asymmetric hydrogenation be applied to derivatives of this compound?

Rhodium catalysts (e.g., Rh/DTBM-Segphos) enable enantioselective hydrogenation of benzo[b]thiophene 1,1-dioxide derivatives. For example, 3-phenyl-2-phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (4a) achieves 98% ee under 50 bar H₂. However, steric hindrance (e.g., 3-methyl substituents) limits reactivity, necessitating tailored ligand design .

Q. What role does this compound play in Diels-Alder reactions for synthesizing bioactive molecules?

II acts as a dienophile in Diels-Alder reactions to construct fused tetrahydrothiophene 1,1-dioxide fragments. These intermediates exhibit antiphlogistic and antiulcer activities. For instance, condensation with malononitrile yields pyrano-thieno derivatives stabilized by N–H⋯O hydrogen bonds, as seen in crystal structures (dihedral angle = 88.40°) .

Q. What strategies enable the synthesis and characterization of 3-halo-2,3-dihydrothiophene 1,1-dioxides?

3-Halo derivatives (XIII, XIX, XX) are synthesized via halogenation-dehydrohalogenation cascades. For example, UV-light-mediated chlorination of thiete 1,1-dioxide with Cl₂ yields 3-chloro-II, characterized by X-ray diffraction (C–Cl bond length = 1.76 Å) and NMR (δ 6.8 ppm for vinyl protons). Mercury-mediated chloride exchange further diversifies substituents .

Q. How do computational methods clarify the resonance structures and reaction pathways of this compound?

Density functional theory (DFT) calculations reveal that II’s resonance structures delocalize electron density from the sulfone to the double bond, lowering LUMO energy and enhancing electrophilicity. This explains preferential bromine addition to the β-position in I versus the α-position in II. Transition-state analysis of Diels-Alder reactions predicts endo selectivity due to sulfone-induced polarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。